molecular formula C26H26BrNO7 B11211184 Diethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11211184
M. Wt: 544.4 g/mol
InChI Key: GJBJGWQPPSNISP-UHFFFAOYSA-N
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Description

“3,5-DIETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” is a complex organic compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-DIETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of substituents: The specific substituents such as the bromo-benzodioxole and methoxyphenyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product formation.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“3,5-DIETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding pyridine derivative.

    Reduction: Reduction of the dihydropyridine ring to a tetrahydropyridine.

    Substitution: Halogen substitution reactions, particularly involving the bromo group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine derivative, while reduction may produce a tetrahydropyridine compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, dihydropyridine derivatives are often studied for their potential as calcium channel blockers. These compounds can modulate calcium ion flow in cells, which is crucial for various physiological processes.

Medicine

Medically, dihydropyridine derivatives are explored for their potential therapeutic effects. They may be investigated for their use in treating cardiovascular diseases, such as hypertension and angina.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “3,5-DIETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” involves its interaction with specific molecular targets. For example, as a potential calcium channel blocker, it may bind to and inhibit the function of voltage-gated calcium channels, thereby modulating calcium ion flow in cells.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another dihydropyridine derivative with similar therapeutic applications.

    Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.

Uniqueness

“3,5-DIETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” stands out due to its unique substituents, which may confer distinct biological activities and chemical properties compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C26H26BrNO7

Molecular Weight

544.4 g/mol

IUPAC Name

diethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H26BrNO7/c1-4-32-25(29)19-13-28(12-16-6-8-17(31-3)9-7-16)14-20(26(30)33-5-2)24(19)18-10-22-23(11-21(18)27)35-15-34-22/h6-11,13-14,24H,4-5,12,15H2,1-3H3

InChI Key

GJBJGWQPPSNISP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2Br)OCO3)C(=O)OCC)CC4=CC=C(C=C4)OC

Origin of Product

United States

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